molecular formula C16H10N8 B12609290 Pyrimidine, 2,4-diazido-5,6-diphenyl- CAS No. 651315-88-7

Pyrimidine, 2,4-diazido-5,6-diphenyl-

Cat. No.: B12609290
CAS No.: 651315-88-7
M. Wt: 314.30 g/mol
InChI Key: QIIHIWZZDWQFQD-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diazido-5,6-diphenyl- is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with azido groups at positions 2 and 4, and phenyl groups at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2,4-diazido-5,6-diphenyl- typically involves the introduction of azido groups to a pyrimidine core. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diazido-5,6-diphenyl- can undergo various chemical reactions, including:

    Substitution Reactions: The azido groups can be replaced by other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-substituted pyrimidines.

Scientific Research Applications

Pyrimidine, 2,4-diazido-5,6-diphenyl- has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and photophysical properties.

    Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.

    Chemical Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diazido-5,6-diphenyl- in biological systems is not well-characterized. the azido groups can undergo bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules in living systems. The phenyl groups may also contribute to the compound’s interaction with biological targets through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups instead of azido groups.

    Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different substitution patterns.

    Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct biological activities.

Uniqueness

Pyrimidine, 2,4-diazido-5,6-diphenyl- is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other pyrimidine derivatives that may not have such versatile functional groups.

Properties

CAS No.

651315-88-7

Molecular Formula

C16H10N8

Molecular Weight

314.30 g/mol

IUPAC Name

2,4-diazido-5,6-diphenylpyrimidine

InChI

InChI=1S/C16H10N8/c17-23-21-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)19-16(20-15)22-24-18/h1-10H

InChI Key

QIIHIWZZDWQFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

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